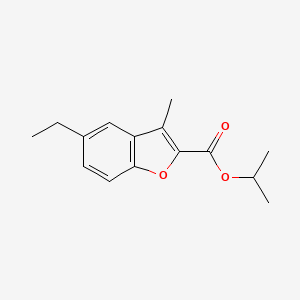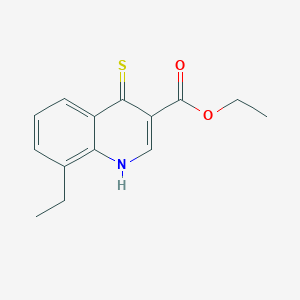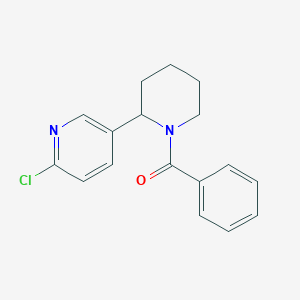
Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate is a chemical compound with the molecular formula C14H18O3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
The synthesis of Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate typically involves the esterification of 5-ethyl-3-methylbenzofuran-2-carboxylic acid with isopropyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl ester group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can convert the ester back to the corresponding carboxylic acid and isopropyl alcohol.
Applications De Recherche Scientifique
Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 5-ethyl-3-methylbenzofuran-2-carboxylate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Propyl 5-ethyl-3-methylbenzofuran-2-carboxylate: Similar structure but with a propyl ester group instead of an isopropyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, as well as its biological activity.
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
propan-2-yl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H18O3/c1-5-11-6-7-13-12(8-11)10(4)14(18-13)15(16)17-9(2)3/h6-9H,5H2,1-4H3 |
Clé InChI |
QZVULZTZVVRPJW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)




![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)
![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)



![tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B11812701.png)



